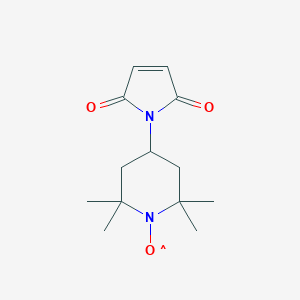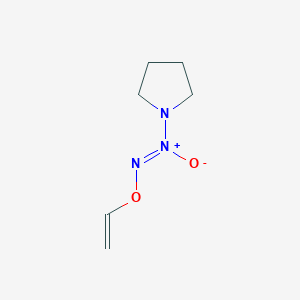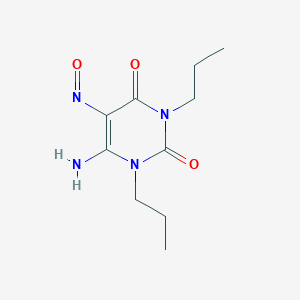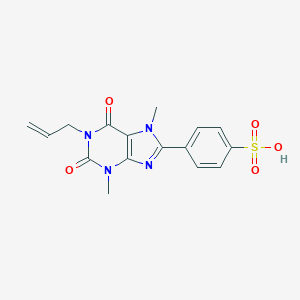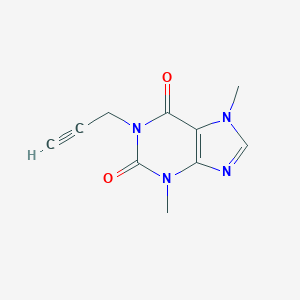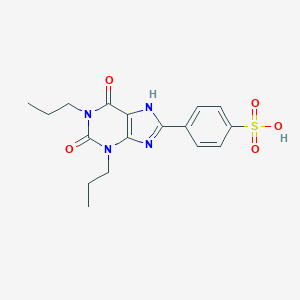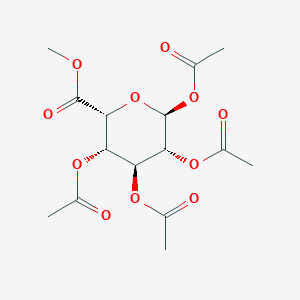
methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate is a synthetic carbohydrate derivative used primarily in the field of carbohydrate chemistry. It is known for its role as a glycosyl donor in various glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates .
Mechanism of Action
Target of Action
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate is a biochemical used in proteomics research
Mode of Action
The compound acts as a glycosyl donor for L-iduronidation . When bis (trifluoromethanesulfonic)imide is employed as the activator, the reaction affords the α-isomer as the major product . The configuration of this product is the same as that of the L-iduronic acid unit in heparin and heparan sulfate .
Preparation Methods
The synthesis of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate typically involves a two-step process starting from methyl 1,2,3,4-tetra-O-β-D-glucuronate. The first step is Ferrier’s photobromination, followed by a radical reduction using tris(trimethylsilyl)silane . This method efficiently produces the desired compound, showcasing its utility as a glycosyl donor for L-iduronidation reactions .
Chemical Reactions Analysis
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate undergoes various chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in the presence of activators like bis(trifluoromethanesulfonic)imide, leading to the formation of glycosidic bonds.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate has several scientific research applications:
Synthesis of L-Iduronic Acid Derivatives: It is used in the transformation of D-glucuronic acid analogues into L-iduronic acid derivatives, which are important in the synthesis of heparin and heparan sulfate.
Key Synthon in Heparin/Heparan Sulfate Synthesis: It serves as a key synthon in the synthesis of these complex biological molecules.
Fluorogenic Enzyme Substrate: It is used in the preparation of fluorogenic substrates for quick diagnosis of mucopolysaccharidosis type I.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate can be compared with other similar compounds such as:
Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate: This compound is a precursor in the synthesis of Methyl 1,2,3,4-tetra-O-acetyl-alpha-L-idopyranuronate.
Methyl 1,2,4-tri-O-acetyl-3-O-benzyl-L-idopyranuronate: This derivative is used in the synthesis of heparin and heparan sulfate.
1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronic acid: Another related compound used in carbohydrate chemistry.
Properties
IUPAC Name |
methyl (2R,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12+,13+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-RLPMIEJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483620 |
Source


|
| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108032-41-3 |
Source


|
| Record name | Methyl 1,2,3,4-Tetra-O-acetyl-|A-L-iduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
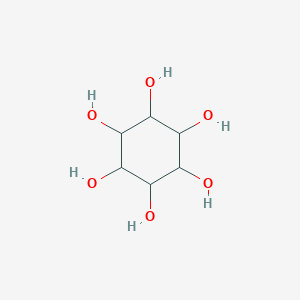

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)
![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)
